Bis(methylcyclopentadienyl)nickel(II)

Catalog No.
S1504201
CAS No.
1293-95-4
M.F
C12H14Ni
M. Wt
216.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(methylcyclopentadienyl)nickel(II)

CAS Number

1293-95-4

Product Name

Bis(methylcyclopentadienyl)nickel(II)

IUPAC Name

bis(2-methylcyclopenta-1,3-diene);nickel(2+)

Molecular Formula

C12H14Ni

Molecular Weight

216.93 g/mol

InChI

InChI=1S/2C6H7.Ni/c2*1-6-4-2-3-5-6;/h2*2,4H,3H2,1H3;/q2*-1;+2

InChI Key

YNSOQZSDZJQQRM-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC1=[C-]CC=C1.CC1=[C-]CC=C1.[Ni+2]

Bis(methylcyclopentadienyl)nickel(II) (CAS: 1293-95-4), commonly referred to as Ni(MeCp)2, is a highly volatile organometallic precursor primarily utilized in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) workflows. Unlike traditional solid nickelocenes, this compound features a low melting point of 34–36 °C, allowing it to function as a liquid precursor at standard bubbler delivery temperatures [1]. It exhibits a robust vapor pressure of approximately 1 Torr at 73 °C and vaporizes cleanly without premature thermal degradation [2]. For procurement teams and process engineers, its baseline value lies in its ability to provide a stable, reproducible molecular flux for the conformal deposition of nickel, nickel oxide (NiO), and nickel silicide films in advanced semiconductor and energy storage applications.

Attempting to substitute Ni(MeCp)2 with its unsubstituted analog, Nickelocene (NiCp2), introduces severe processability failures in high-volume ALD and CVD manufacturing. NiCp2 is a solid at room and delivery temperatures, which inherently leads to a changing precursor surface area during sublimation; this causes unpredictable vapor flux decay and dose variability across long production runs [1]. Furthermore, NiCp2 suffers from poor thermal stability, decomposing at approximately 186 °C. When subjected to prolonged aging in heated delivery containers (e.g., at 145 °C), NiCp2 degrades from a dark green material into a dark brown fine powder, indicating severe precursor breakdown [1]. This degradation not only drifts the growth per cycle (GPC) but also introduces unacceptable particle contamination into the reactor lines, making generic NiCp2 unsuitable for stringent, defect-free semiconductor fabrication.

Precursor State and Vapor Flux Stability at Delivery Temperatures

The physical state of a precursor at delivery temperature dictates the reproducibility of its vapor flux. Ni(MeCp)2 has a melting point of 34–36 °C, meaning it operates as a liquid in standard heated bubblers (e.g., 73 °C), providing a constant liquid-vapor interface and a stable vapor pressure of 1 Torr (133 Pa) [1]. In direct contrast, the standard comparator NiCp2 remains a solid (melting point 171–173 °C) at these delivery temperatures [2]. Solid precursors like NiCp2 suffer from surface area reduction as the material is consumed, leading to sublimation rate decay and inconsistent dosing over time.

Evidence DimensionPhysical state and vapor pressure at bubbler temperatures (70-100 °C)
Target Compound DataNi(MeCp)2: Liquid state (mp 34-36 °C), 133 Pa at 73 °C
Comparator Or BaselineNiCp2: Solid state (mp 171-173 °C), requiring continuous surface area management
Quantified DifferenceNi(MeCp)2 provides a constant surface area (liquid) versus the decaying surface area (solid) of NiCp2, eliminating flux drift.
ConditionsPrecursor delivery via heated stainless-steel bubblers at 73-100 °C.

Liquid-state delivery ensures consistent, drift-free dosing across thousands of ALD cycles, which is mandatory for automated semiconductor manufacturing.

Thermal Stability and Resistance to Precursor Degradation

Precursor longevity in heated delivery lines is critical to minimizing equipment downtime. Quantitative aging studies demonstrate that Ni(MeCp)2 vaporizes without thermal decomposition and maintains stability in delivery containers up to 130–170 °C [1]. Conversely, the baseline comparator NiCp2 decomposes at 186 °C and exhibits severe instability during prolonged aging at 145 °C, where it chemically degrades into a fine brown powder [1]. This thermal breakdown of NiCp2 directly correlates to particle generation and a loss of reactive flux.

Evidence DimensionThermal decomposition and container aging stability
Target Compound DataNi(MeCp)2: Stable vaporization without decomposition up to 170 °C
Comparator Or BaselineNiCp2: Decomposes at 186 °C; degrades to brown powder during 145 °C aging
Quantified DifferenceNi(MeCp)2 completely avoids the premature thermal degradation and powder formation that destroys NiCp2 batches at 145 °C.
ConditionsProlonged aging in precursor containers at 145-170 °C.

Procuring the thermally stable Ni(MeCp)2 prevents costly precursor waste, line clogging, and particle-induced defects on semiconductor wafers.

ALD Window Expansion and Parasitic CVD Suppression

A wide ALD temperature window is essential for integrating nickel deposition with other thermal processes. During the deposition of NiO, Ni(MeCp)2 demonstrates a stable, self-limiting Growth Per Cycle (GPC) of 0.011–0.012 nm/cycle across an optimal temperature window of 250–300 °C [1]. When using the comparator NiCp2, increasing the reactor temperature to 300 °C and beyond causes an artificial increase in GPC due to the partial thermal decomposition of the precursor [1]. This indicates that NiCp2 loses its self-limiting ALD behavior and introduces a parasitic Chemical Vapor Deposition (CVD) component, which degrades film conformality and thickness control.

Evidence DimensionGrowth Per Cycle (GPC) stability vs. Reactor Temperature
Target Compound DataNi(MeCp)2: Stable GPC (0.011-0.012 nm) at 250-300 °C
Comparator Or BaselineNiCp2: GPC artificially increases at 300 °C due to parasitic decomposition
Quantified DifferenceNi(MeCp)2 maintains strict ALD self-limiting behavior at 300 °C, whereas NiCp2 fails and transitions into uncontrolled CVD growth.
ConditionsALD of NiO using oxygen plasma co-reactant at 250-300 °C.

A stable ALD window without parasitic CVD growth guarantees atomic-level thickness control and perfect conformality on high-aspect-ratio 3D structures.

High-Volume ALD of Nickel Oxide (NiO) for Thin-Film Batteries

Directly following from its stable liquid-state dosing and wide ALD window, Ni(MeCp)2 is a highly suitable precursor for depositing stoichiometric, high-density (6.6 g/cm3) NiO electrodes in thin-film lithium-ion batteries [1]. The absence of precursor degradation ensures that long deposition runs (thousands of cycles) can be completed without flux drop-off, which is critical for achieving the 28–30 nm thicknesses required for high specific capacity battery applications.

Conformal Nickel Seed Layers for High-Aspect-Ratio Semiconductor Interconnects

Because Ni(MeCp)2 avoids the parasitic CVD decomposition seen with solid nickelocenes at 300 °C [1], it is highly effective for growing ultra-thin, perfectly conformal nickel seed layers in deep trenches and vias. The elimination of thermal breakdown in the bubbler also prevents particle contamination, meeting the strict defectivity requirements of advanced node semiconductor manufacturing.

Precursor Delivery in Automated MOCVD Systems

For industrial MOCVD systems requiring highly reproducible precursor delivery, the low melting point (34–36 °C) of Ni(MeCp)2 allows it to be utilized as a stable liquid source [2]. This eliminates the need for complex solid-sublimation hardware and surface-area monitoring, streamlining procurement and reducing equipment maintenance overhead compared to handling solid NiCp2.

Hydrogen Bond Acceptor Count

2

Exact Mass

216.044892 Da

Monoisotopic Mass

216.044892 Da

Heavy Atom Count

13

Dates

Last modified: 08-15-2023

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